molecular formula C₁₀H₁₂N₈O B1663193 6-(1-Pyrrolidinyl)-N-(1H-5-tetrazolyl)pyrazine-2-carboxamide CAS No. 111374-21-1

6-(1-Pyrrolidinyl)-N-(1H-5-tetrazolyl)pyrazine-2-carboxamide

Cat. No. B1663193
M. Wt: 260.26 g/mol
InChI Key: LUJDHCXCWJFNOJ-UHFFFAOYSA-N
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Description

“6-(1-Pyrrolidinyl)-N-(1H-5-tetrazolyl)pyrazine-2-carboxamide” is a chemical compound. Its molecular formula is C10H12N8O .

Scientific Research Applications

Antiallergic Agent Research

  • Synthesis and Antiallergic Activity : A study focused on synthesizing various pyrazine derivatives, including 6-(1-pyrrolidinyl)-N-(1H-5-tetrazolyl)pyrazine-2-carboxamide, and examining their antiallergic activities. These compounds, especially the one mentioned, showed potent inhibitory activity on allergic histamine release and passive cutaneous anaphylaxis in rats, indicating their potential as antiallergic agents (Makino et al., 1990).
  • Quantitative Structure-Activity Relationships : Another research evaluated the anti-allergic activity of 6-substituted N-(1H-tetrazol-5-yl)-2-pyrazinecarboxamides, including 6-(1-pyrrolidinyl)-N-(1H-5-tetrazolyl)pyrazine-2-carboxamide. It analyzed the effect of structural modifications on their activity, contributing to a better understanding of the relationship between chemical structure and antiallergic efficacy (Makino et al., 1990).

Pharmacological Studies

  • HSR-6071 Study : A specific study on 6-(1-pyrrolidinyl)-N-(1H-5-tetrazolyl)pyrazinecarboxamide (HSR-6071) demonstrated its significant antiallergic effects. The study showed that HSR-6071 effectively inhibited passive cutaneous anaphylaxis and histamine release from mast cells in rats, reinforcing its potential use in allergy treatments (Makino et al., 1991).

Synthesis and Chemical Properties

  • Synthesis Studies : Various studies have been conducted on the synthesis of related pyrazine derivatives, exploring different chemical reactions and conditions to create novel compounds. These studies contribute to a deeper understanding of the chemical properties and potential applications of these compounds in various fields, including pharmaceuticals (Karthikeyan et al., 2014), (Sarıpınar et al., 2007).

Potential Antimicrobial and Anticancer Activity

  • Antimicrobial and Anticancer Research : Research into related pyrazine derivatives has indicated potential antimicrobial and anticancer activities. These studies open up avenues for the development of new therapeutic agents based on the chemical structure of pyrazine derivatives (Zaki et al., 2020).

Complexation and Coordination Chemistry

  • Complexation Studies : Investigations into the complexation of pyrazine derivatives with metals like copper(II) have been conducted. These studies are crucial for understanding the coordination chemistry of pyrazine derivatives and their potential applications in materials science and catalysis (Jain et al., 2004).

properties

IUPAC Name

6-pyrrolidin-1-yl-N-(2H-tetrazol-5-yl)pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N8O/c19-9(13-10-14-16-17-15-10)7-5-11-6-8(12-7)18-3-1-2-4-18/h5-6H,1-4H2,(H2,13,14,15,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJDHCXCWJFNOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=CN=C2)C(=O)NC3=NNN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90912128
Record name 6-(Pyrrolidin-1-yl)-N-(2H-tetrazol-5-yl)pyrazine-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90912128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1-Pyrrolidinyl)-N-(1H-5-tetrazolyl)pyrazine-2-carboxamide

CAS RN

111374-21-1
Record name HSR 6071
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111374211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(Pyrrolidin-1-yl)-N-(2H-tetrazol-5-yl)pyrazine-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90912128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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